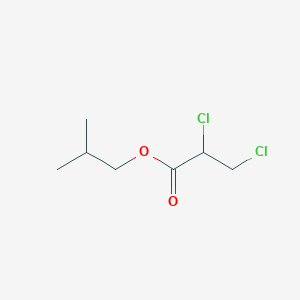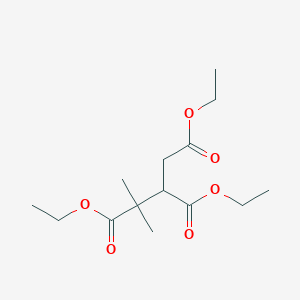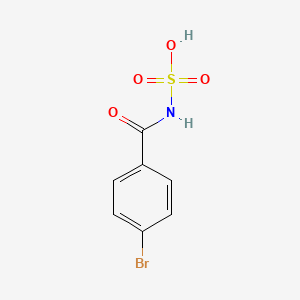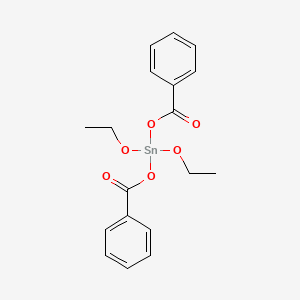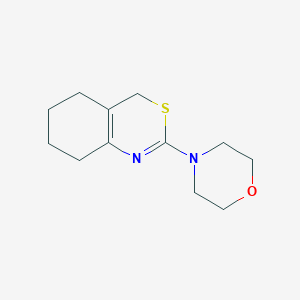
Carbonic acid;3-tripentoxysilylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;3-tripentoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and a silyl ether This compound is of interest due to its unique chemical structure, which includes a carbonic acid moiety and a silyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-tripentoxysilylpropan-1-ol typically involves the reaction of a silylating agent with a carbonic acid derivative. One common method is the reaction of 3-chloropropanol with tripentoxysilane in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid;3-tripentoxysilylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The carbonic acid moiety can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Silanols and carbon dioxide.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers.
Aplicaciones Científicas De Investigación
Carbonic acid;3-tripentoxysilylpropan-1-ol has several scientific research applications:
Biology: Potential use in the modification of biomolecules for improved stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbonic acid;3-tripentoxysilylpropan-1-ol involves the interaction of its silyl ether group with various molecular targets. The silyl ether group can form stable complexes with other molecules, enhancing their stability and solubility. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid;3-trimethoxysilylpropan-1-ol
- Carbonic acid;3-triethoxysilylpropan-1-ol
- Carbonic acid;3-triisopropoxysilylpropan-1-ol
Uniqueness
Carbonic acid;3-tripentoxysilylpropan-1-ol is unique due to its specific combination of a carbonic acid moiety and a tripentoxysilyl group. This combination imparts distinct chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88321-14-6 |
|---|---|
Fórmula molecular |
C37H82O11Si2 |
Peso molecular |
759.2 g/mol |
Nombre IUPAC |
carbonic acid;3-tripentoxysilylpropan-1-ol |
InChI |
InChI=1S/2C18H40O4Si.CH2O3/c2*1-4-7-10-15-20-23(18-13-14-19,21-16-11-8-5-2)22-17-12-9-6-3;2-1(3)4/h2*19H,4-18H2,1-3H3;(H2,2,3,4) |
Clave InChI |
KJNXTWVBSXQODM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


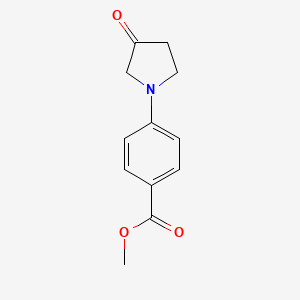
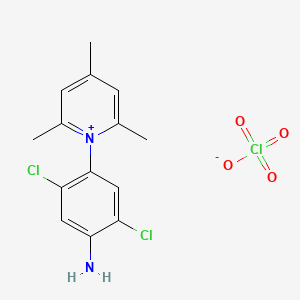
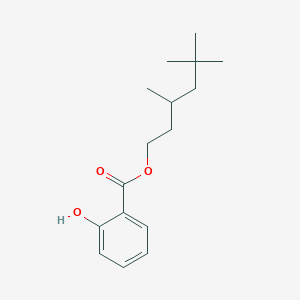
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
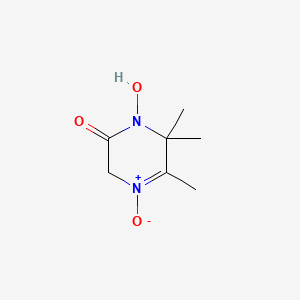
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)
